molecular formula C12H22O B1212195 (7Z,9E)-Dodeca-7,9-dienol CAS No. 54364-60-2

(7Z,9E)-Dodeca-7,9-dienol

Cat. No.: B1212195
CAS No.: 54364-60-2
M. Wt: 182.30 g/mol
InChI Key: SSGXHMNJZLXQIW-DNVGVPOPSA-N
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Description

(7Z,9E)-Dodeca-7,9-dienol is an organic compound belonging to the class of unsaturated alcohols. It is characterized by the presence of two double bonds in the 7th and 9th positions of a 12-carbon chain, with the double bonds in the Z and E configurations, respectively. This compound is notable for its role in various biological processes, particularly as a component of insect pheromones.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7Z,9E)-Dodeca-7,9-dienol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 1-dodecene.

    Formation of the First Double Bond: The first double bond is introduced at the 7th position through a process of selective hydrogenation or dehydrogenation.

    Formation of the Second Double Bond: The second double bond is introduced at the 9th position using a similar method, ensuring the correct Z and E configurations.

    Reduction to Alcohol: The final step involves the reduction of the terminal carbon to form the alcohol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of dodecadienal or dodecadienoic acid.

    Reduction: Formation of dodecanol.

    Substitution: Formation of dodecadienyl halides.

Scientific Research Applications

(7Z,9E)-Dodeca-7,9-dienol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Plays a role in the study of insect behavior, particularly in the context of pheromone research.

    Industry: Used in the formulation of fragrances and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (7Z,9E)-Dodeca-7,9-dienol involves its interaction with specific receptors in insects, particularly those involved in pheromone detection. The compound binds to olfactory receptors, triggering a cascade of molecular events that result in behavioral responses such as mating or aggregation.

Comparison with Similar Compounds

    (7Z,9E)-Dodeca-7,9-dienyl acetate: A closely related compound with an acetate group instead of a hydroxyl group.

    (7Z,9E)-2-Methyl-7,9-octadecadiene: Another compound with similar double bond configurations but a different carbon chain length.

Uniqueness: (7Z,9E)-Dodeca-7,9-dienol is unique due to its specific double bond configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

54364-60-2

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(7E,9Z)-dodeca-7,9-dien-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-6,13H,2,7-12H2,1H3/b4-3-,6-5+

InChI Key

SSGXHMNJZLXQIW-DNVGVPOPSA-N

Isomeric SMILES

CC/C=C\C=C\CCCCCCO

SMILES

CCC=CC=CCCCCCCO

Canonical SMILES

CCC=CC=CCCCCCCO

54364-60-2

Synonyms

7,9-dodecadienol

Origin of Product

United States

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